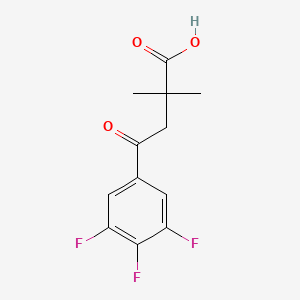

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid, is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, reactions, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high specificity for functional groups and stereochemistry. For instance, the synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor for sitagliptin, involves a Pd-catalyzed coupling followed by a series of reactions including catalysis by L-proline, reduction, tosylation, and cyanide displacement, ultimately leading to the desired product with high enantiomeric excess . This suggests that the synthesis of our compound of interest might also require careful selection of catalysts and protecting groups to achieve the desired stereochemistry and functional group integrity.

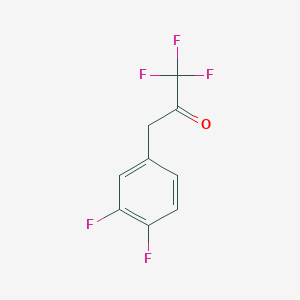

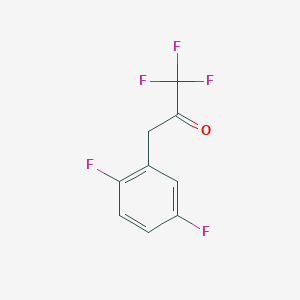

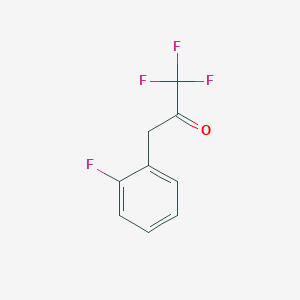

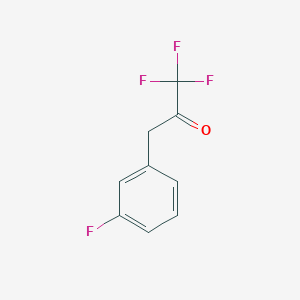

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest is characterized by the presence of aromatic rings with electron-withdrawing fluorine atoms, which can influence the electronic properties and reactivity of the molecule. For example, the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives reveal specific spatial arrangements and potential for hydrogen bonding in the crystal lattice . These structural insights can be applied to predict the molecular geometry and potential intermolecular interactions of 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid.

Chemical Reactions Analysis

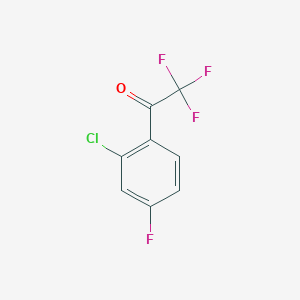

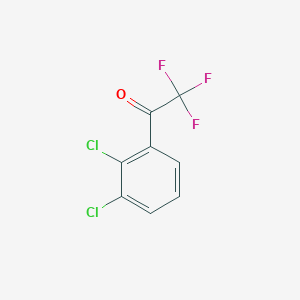

The reactivity of compounds with similar structures to our compound of interest can be quite diverse. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of new heterocyclic compounds with antimicrobial and antifungal activities . This indicates that our compound may also undergo reactions with nitrogen-containing nucleophiles to form heterocyclic structures, potentially with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structures. The presence of fluorine atoms, for example, can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule. The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions demonstrate the impact of fluorine on reactivity and the formation of cyclic structures . These findings can be used to infer the acid-base properties, solubility, and potential for cyclization of 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid.

Aplicaciones Científicas De Investigación

Optical Gating of Synthetic Ion Channels

In the field of nanofluidics, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group for the optical gating of synthetic ion channels. This application involves decorating the inner surface of channels with photolabile hydrophobic molecules, which, upon UV irradiation, generate hydrophilic groups enabling the permselective transport of ionic species in aqueous solutions through the channels. This technology has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of New Heterocyclic Compounds

The synthesis of new heterocyclic compounds with potential biological activity has been demonstrated using a derivative of 4-oxo-butanoic acid. This synthesis involves reactions with antipyrin and other agents to create pyridazinone derivatives and other compounds. Some of these new compounds have shown antimicrobial and antifungal activities, highlighting their potential in pharmaceutical research (Sayed et al., 2003).

Enantioselective Syntheses of Pharmaceutical Intermediates

A novel synthetic strategy for enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of pharmaceuticals like sitagliptin, has been developed. This synthesis involves a series of steps including Pd-catalyzed coupling, l-proline catalyzed reaction, and selective tosylation, leading to high enantiomeric excess and yield. This process is crucial for the production of enantiomerically pure intermediates for antidiabetic drugs (Fıstıkçı et al., 2012).

Thermodynamic Studies in Solvent Systems

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents and binary mixtures was studied using a gravimetric method. This research offers insights into the thermodynamic behavior of the compound in different solvents, which is vital for understanding its properties in various applications, including pharmaceutical formulations (Fan et al., 2016).

Cascade Reactions in Enzyme Engineering

In enzyme engineering, a PluriZyme, TR2E2, was developed with integrated transaminase and artificial esterase activities. This enzyme efficiently catalyzes cascade reactions converting β-keto esters into β-amino acids, crucial intermediates in antidiabetic drug synthesis. Such developments highlight the role of 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid derivatives in biocatalysis and pharmaceutical synthesis (Roda et al., 2022).

Propiedades

IUPAC Name |

2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPMRFDLCPFBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645351 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

CAS RN |

898766-72-8 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)